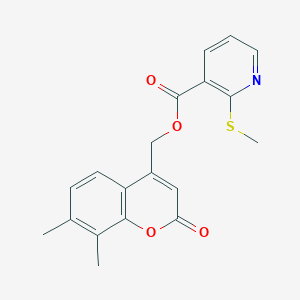
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with nicotinic acid derivatives. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl 2-(methylthio)nicotinate involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the inhibition of specific enzymes and the modulation of signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H17NO4S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(7,8-dimethyl-2-oxochromen-4-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H17NO4S/c1-11-6-7-14-13(9-16(21)24-17(14)12(11)2)10-23-19(22)15-5-4-8-20-18(15)25-3/h4-9H,10H2,1-3H3 |
InChI Key |
JYNNEMXYOUGBOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=C(N=CC=C3)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





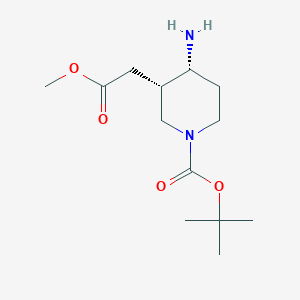
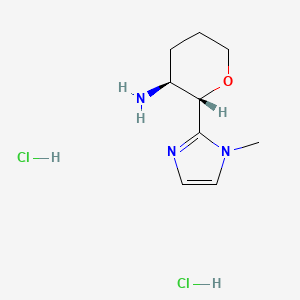

![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)



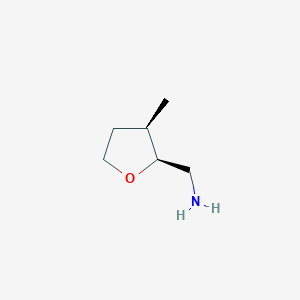
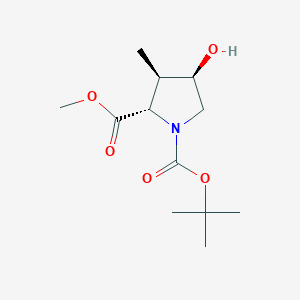
![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)

